![molecular formula C14H19NO3S B1437629 1-[(4-Isopropylphenyl)sulfonyl]piperidin-4-one CAS No. 1018261-42-1](/img/structure/B1437629.png)
1-[(4-Isopropylphenyl)sulfonyl]piperidin-4-one
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of “1-[(4-Isopropylphenyl)sulfonyl]piperidin-4-one” is C14H19NO3S . Its average mass is 267.387 Da and its monoisotopic mass is 267.129303 Da .Physical And Chemical Properties Analysis
The compound has a density of 1.1±0.1 g/cm3, a boiling point of 382.3±35.0 °C at 760 mmHg, and a flash point of 185.0±25.9 °C . It has 3 hydrogen bond acceptors, 0 hydrogen bond donors, and 3 freely rotating bonds . Its ACD/LogP is 3.69 .Aplicaciones Científicas De Investigación
Synthesis and Characterization
The synthesis of compounds related to "1-[(4-Isopropylphenyl)sulfonyl]piperidin-4-one" often involves multi-step reactions, including sulfonylation and modifications to the piperidine ring. For instance, a study detailed the synthesis and characterization of a compound through spectroscopic techniques and X-ray diffraction, highlighting the molecular structure and the chair conformation of the piperidine ring, indicative of the compound's crystalline nature (Naveen et al., 2015).
Biological Activities
Derivatives of "1-[(4-Isopropylphenyl)sulfonyl]piperidin-4-one" have been investigated for their antimicrobial properties. For example, a study synthesized a range of piperidine derivatives and evaluated their antimicrobial activity against pathogens affecting tomato plants, identifying structure-activity relationships that influence antibacterial efficacy (Vinaya et al., 2009).
Antioxidant and Enzyme Inhibition
Another research avenue involves the synthesis of sulfonyl hydrazone compounds containing piperidine derivatives, evaluated for antioxidant capacity and anticholinesterase activity. These studies often investigate the structure-activity relationship, revealing how different substitutions on the molecule impact its biological activity (Karaman et al., 2016).
Alzheimer’s Disease Research
Compounds structurally related to "1-[(4-Isopropylphenyl)sulfonyl]piperidin-4-one" have also been synthesized as potential drug candidates for Alzheimer’s disease. Research in this area focuses on evaluating the enzyme inhibition activity against acetylcholinesterase, a target for Alzheimer’s treatment, with some compounds showing promising results (Rehman et al., 2018).
Tumor Necrosis Factor-α Inhibition
The investigation into the inhibition of tumor necrosis factor-α (TACE) and matrix metalloproteinase (MMP) activities is another significant area of research. Studies have synthesized derivatives and analyzed their structure-activity relationships to identify selective TACE inhibitors, contributing to the development of therapeutic agents for inflammatory diseases (Venkatesan et al., 2004).
Propiedades
IUPAC Name |
1-(4-propan-2-ylphenyl)sulfonylpiperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3S/c1-11(2)12-3-5-14(6-4-12)19(17,18)15-9-7-13(16)8-10-15/h3-6,11H,7-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTRVJKLJAIHCCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)N2CCC(=O)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Isopropylphenyl)sulfonyl]piperidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{[2-(1-Cyclohexen-1-YL)ethyl]-amino}propanenitrile](/img/structure/B1437546.png)
![[(2-Bromoethoxy)methyl]cyclopropane](/img/structure/B1437549.png)
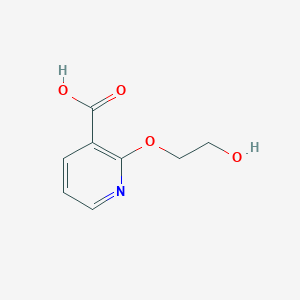
![N-[2-(2-fluorophenyl)ethyl]cyclopentanamine](/img/structure/B1437551.png)
![N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-2-isopropoxyaniline](/img/structure/B1437554.png)
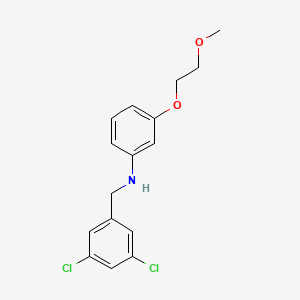
![N-[2-(3,5-Dimethylphenoxy)ethyl]-4-ethoxyaniline](/img/structure/B1437557.png)
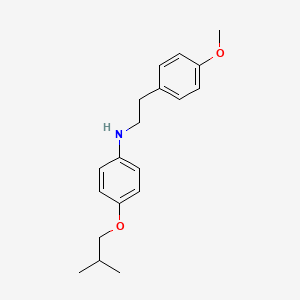
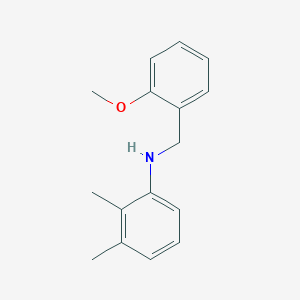
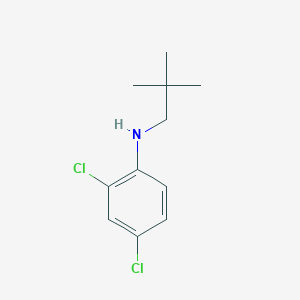
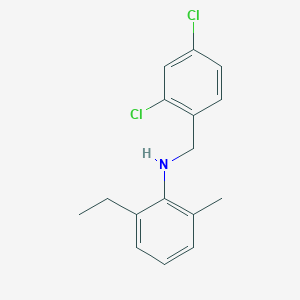
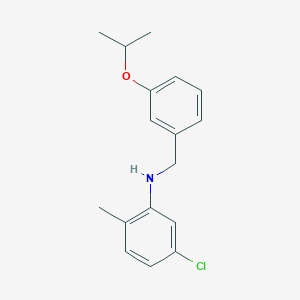
![2-Ethyl-N-[2-(4-isopropylphenoxy)ethyl]-6-methylaniline](/img/structure/B1437567.png)
